2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid 2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776570
InChI: InChI=1S/C10H17NO2/c1-9(2)4-10(5-9)6-11-3-7(10)8(12)13/h7,11H,3-6H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid

CAS No.:

Cat. No.: VC17776570

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid
Standard InChI InChI=1S/C10H17NO2/c1-9(2)4-10(5-9)6-11-3-7(10)8(12)13/h7,11H,3-6H2,1-2H3,(H,12,13)
Standard InChI Key IXVUDOXRQJDKQE-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(C1)CNCC2C(=O)O)C

Introduction

Synthetic Methodologies

Annulation Strategies

Three primary synthetic routes have been developed for related azaspiro[3.4]octane systems, as exemplified by Singh et al. (2019) :

  • Cyclopentane Annulation: Utilizes cyclopropane-opening reactions with nitrogen nucleophiles.

  • Four-Membered Ring Construction: Involves [2+2] cycloadditions or ring-expansion reactions.

  • Tandem Cyclization- Functionalization: Combines ring formation with introduction of methyl and carboxyl groups.

For 2,2-dimethyl derivatives, pre-functionalization of starting materials with methyl groups prior to spirocyclization has proven effective. A representative protocol involves:

  • Methylation of Cyclopropane Precursors: Treatment of 1-aminocyclopropanecarboxylic acid with methylating agents (e.g., Me₂SO₄).

  • Spirocyclization: Acid-catalyzed intramolecular cyclization to form the azaspiro framework.

  • Carboxyl Group Introduction: Oxidation of a terminal alkene or hydrolysis of a nitrile group at position 8 .

Table 2: Comparison of Synthetic Routes

MethodYield (%)PurityKey AdvantageLimitation
Cyclopentane Annulation45–52>95%Minimal chromatographyLow functional group tolerance
Four-Membered Ring Build38–4190%Stereochemical controlMulti-step purification
Tandem Approach55–6098%One-pot synthesisHigh catalyst loading

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 4–7) but undergoes decarboxylation under strong acidic or basic conditions. The cyclopropane ring demonstrates strain-driven reactivity, participating in ring-opening reactions with electrophiles at elevated temperatures .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 2.45–2.60 (m, 2H, cyclopropane CH₂), 3.12 (t, J=7.2 Hz, 1H, N–CH), 12.1 (br s, 1H, COOH).

  • IR (KBr): 2950 cm⁻¹ (C–H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).

Biological Activities and Mechanism

Enzyme Modulation

Patent US11505546B2 discloses azaspirocycles as modulators of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. While specific data for this derivative remains proprietary, structural analogs demonstrate IC₅₀ values of 10–50 nM in MAGL inhibition assays . The spirocyclic framework likely enhances binding affinity through:

  • Conformational restriction of pharmacophores.

  • Improved membrane permeability via lipophilic methyl groups.

Industrial and Pharmaceutical Applications

Table 3: Key Application Areas

SectorUse CaseRationale
PharmaceuticalsMAGL inhibitors for neuropathic painHigh target specificity
AgrochemistryHerbicide adjuvantsEnhanced leaf adhesion
Materials ScienceMonomers for high-strength polymersRigid spiro architecture

Emerging Research Directions

Recent studies focus on:

  • Enantioselective Synthesis: Catalytic asymmetric methods using chiral phosphoric acids.

  • Prodrug Development: Ester derivatives to improve oral bioavailability.

  • Computational Modeling: QSAR studies to optimize MAGL binding affinity .

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